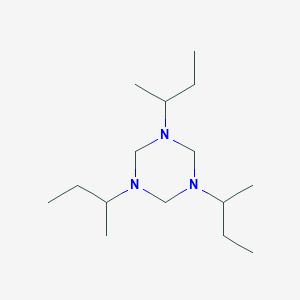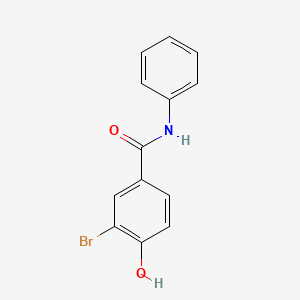![molecular formula C17H22N2O B14515334 2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol CAS No. 62950-93-0](/img/structure/B14515334.png)
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol is a chemical compound that belongs to the class of secondary amines and alcohols It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to an isopropyl group and an ethanolamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol typically involves the reaction of 4-anilinophenylamine with isopropylamine and ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or crystallization, are employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols with different substituents.
Substitution: The aniline and phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to a biological response. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Aminopentyl(ethyl)amino)ethanol: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
2-{(piperidin-4-yl)methylamino}ethan-1-ol: Another related compound with a piperidine ring, offering different biological activities.
Uniqueness
2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
62950-93-0 |
|---|---|
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
2-(4-anilino-N-propan-2-ylanilino)ethanol |
InChI |
InChI=1S/C17H22N2O/c1-14(2)19(12-13-20)17-10-8-16(9-11-17)18-15-6-4-3-5-7-15/h3-11,14,18,20H,12-13H2,1-2H3 |
InChI-Schlüssel |
BSUGSHWOOHESLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCO)C1=CC=C(C=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


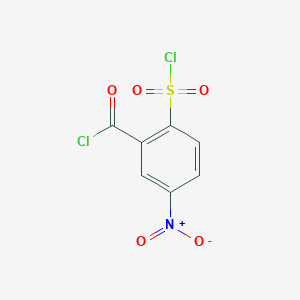
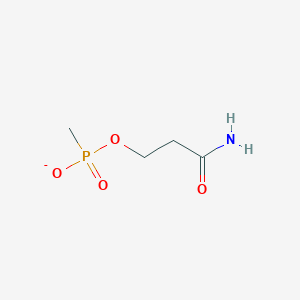
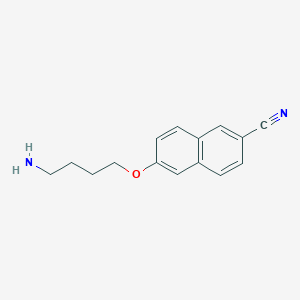
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)

![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)
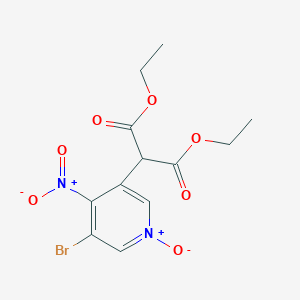


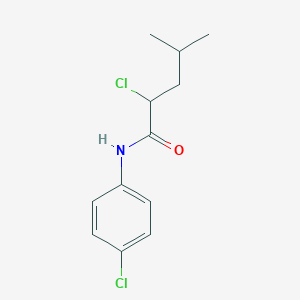
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
